
N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a complex aromatic system, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
The synthesis of N1,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N1,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
N~1~,N~1~-Diethyl-N~4~-(2-nitrobenzo[b]thiophen-3-yl)benzene-1,4-diamine: Differing in the substituent groups attached to the aromatic rings.
N~1~,N~1~-Diethyl-N~4~-(naphthalen-2-yl)-N~4~-phenylbenzene-1,4-diamine: Varying in the position of the naphthyl group. These comparisons highlight the uniqueness of N1,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine in terms of its structural properties and reactivity.
Properties
CAS No. |
113940-59-3 |
|---|---|
Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-naphthalen-1-yl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H26N2/c1-3-27(4-2)22-17-19-24(20-18-22)28(23-13-6-5-7-14-23)26-16-10-12-21-11-8-9-15-25(21)26/h5-20H,3-4H2,1-2H3 |
InChI Key |
YNHJWLYWUFTBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


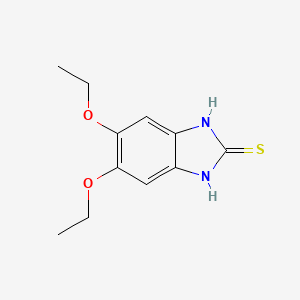
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
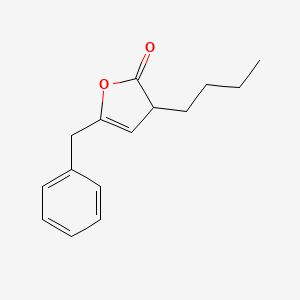
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
acetate](/img/structure/B14297908.png)
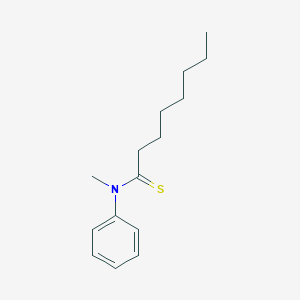
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)


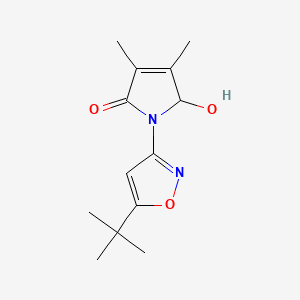

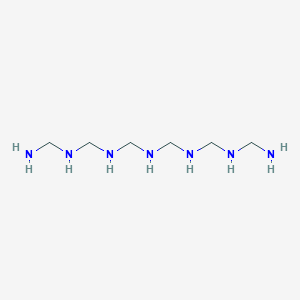
sulfanium bromide](/img/structure/B14297986.png)
